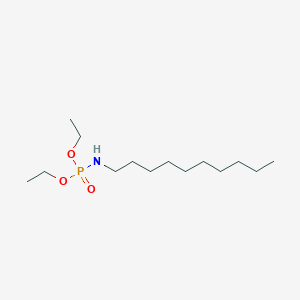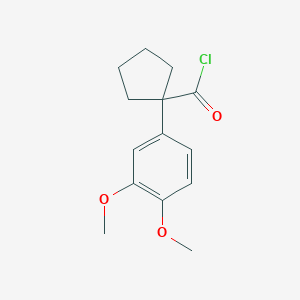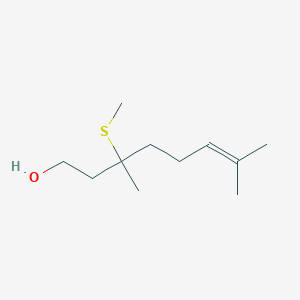![molecular formula C17H17N3OS B14651169 2-{[(4-Methylanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one CAS No. 52772-99-3](/img/structure/B14651169.png)
2-{[(4-Methylanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(4-Methylanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Methylanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one typically involves a multicomponent reaction. One common method includes the reaction of 4-methylaniline, benzaldehyde, and thioglycolic acid in the presence of a catalyst such as β-cyclodextrin-SO3H. The reaction is carried out under reflux conditions, leading to the formation of the desired thiazolidine derivative .
Industrial Production Methods
Industrial production of thiazolidine derivatives often employs green chemistry approaches to improve yield, selectivity, and purity. Techniques such as nano-catalysis and click chemistry are utilized to enhance the efficiency of the synthesis process. These methods not only reduce waste but also ensure a cleaner reaction profile and easier catalyst recovery .
化学反応の分析
Types of Reactions
2-{[(4-Methylanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Substituted thiazolidine derivatives with different functional groups.
科学的研究の応用
2-{[(4-Methylanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and materials science.
作用機序
The mechanism of action of 2-{[(4-Methylanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It also interacts with cellular receptors and signaling pathways, leading to various biological effects such as apoptosis, anti-inflammatory responses, and antimicrobial activity .
類似化合物との比較
Similar Compounds
Thiazolidin-4-one: A closely related compound with similar biological activities.
Thiazole: Another heterocyclic compound with diverse biological properties.
Thiadiazole: Known for its antimicrobial and anticancer activities.
Uniqueness
2-{[(4-Methylanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one stands out due to its unique combination of a thiazolidine ring with a phenyl and 4-methylanilino group. This structural arrangement enhances its pharmacological properties and makes it a promising candidate for drug development .
特性
CAS番号 |
52772-99-3 |
|---|---|
分子式 |
C17H17N3OS |
分子量 |
311.4 g/mol |
IUPAC名 |
2-[(4-methylanilino)methylimino]-3-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H17N3OS/c1-13-7-9-14(10-8-13)18-12-19-17-20(16(21)11-22-17)15-5-3-2-4-6-15/h2-10,18H,11-12H2,1H3 |
InChIキー |
HHWFTQCCOFUCEB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NCN=C2N(C(=O)CS2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)benzoic acid](/img/structure/B14651087.png)
![3-[Diethyl(phenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione](/img/structure/B14651089.png)
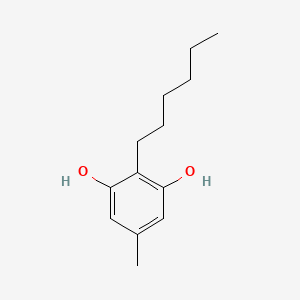
![(E)-1-(4-Chlorophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine](/img/structure/B14651103.png)
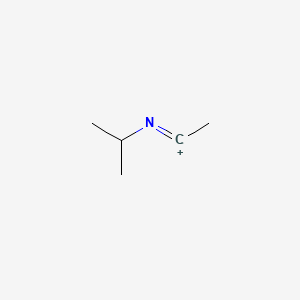
![Diazene, [1-(2,2-diethylhydrazino)ethyl]ethyl-](/img/structure/B14651118.png)
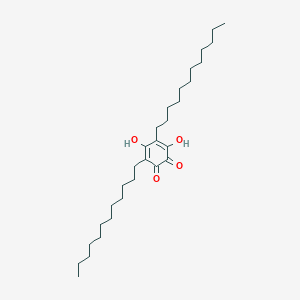
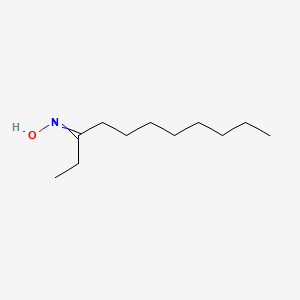
![[Diphenyl(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite](/img/structure/B14651143.png)
